trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid
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Overview
Description
trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid: is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid typically involves constructing the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and stereochemistry, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-14(6-9(8)11(15)16)7-10-12-3-2-4-13-10/h2-4,8-9H,5-7H2,1H3,(H,15,16) |
InChI Key |
MARVACPALDXKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=NC=CC=N2 |
Origin of Product |
United States |
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